molecular formula C21H20N4O4S B2963469 4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953174-69-1

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2963469
CAS RN: 953174-69-1
M. Wt: 424.48
InChI Key: DMCVGRFKOKMMEG-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a type of organic compound that contains an imidazole ring fused with a pyridazine ring . This structure is found in various compounds with different biological activities, including GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with acylating agents . For example, the reaction of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by an imidazole ring fused with a pyridazine ring . This structure is known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions. For instance, they can react with acetic anhydride, phenyl isocyanate, and para-tolualdehyde .


Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide and its derivatives have been investigated for their antimicrobial properties. For instance, a study synthesized compounds with similar structures and evaluated their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxicity and Anti-Tumor Properties

Several studies have focused on the cytotoxicity and potential anti-tumor properties of compounds structurally related to 4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide. Some of these compounds have shown interesting cytotoxic activities, which are crucial for further anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy for Cancer Treatment

The compound and its derivatives have been researched for their application in photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlights their potential as Type II photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Receptor Antagonism

Some studies have investigated the use of similar compounds as endothelin receptor antagonists. These studies have explored the potential of these compounds in treating conditions like subarachnoid hemorrhage-induced cerebral vasospasm and other cardiovascular disorders (Zuccarello et al., 1996).

Synthesis of Novel Compounds

There is significant research into the synthesis of novel compounds with the benzenesulfonamide moiety for various pharmacological activities. This includes developing new molecules with enhanced antimicrobial, anticancer, or other therapeutic effects (Thamizharasi, Vasantha, & Reddy, 2002).

Future Directions

The future directions in the research of imidazo[1,2-b]pyridazine compounds could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

4-ethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-3-29-17-8-10-18(11-9-17)30(26,27)24-16-6-4-15(5-7-16)19-14-25-20(22-19)12-13-21(23-25)28-2/h4-14,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVGRFKOKMMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

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